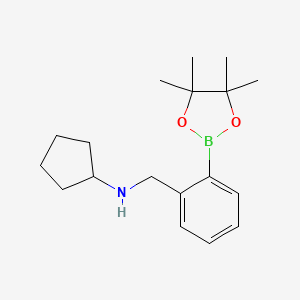

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine

Description

IUPAC Nomenclature and Molecular Formula Determination

The compound is systematically named N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine . This name adheres to IUPAC rules by prioritizing the cyclopentanamine moiety as the parent structure, with the benzyl group substituted at the nitrogen atom. The boron-containing substituent is derived from the pinacol ester of phenylboronic acid, where the boron atom is bonded to the benzyl group and the pinacol-derived dioxaborolane ring.

The molecular formula is C₁₈H₂₈BNO₂ , corresponding to a molecular weight of 301.23 g/mol (calculated as: 1218 + 128 + 11 + 14 + 16*2 = 301.23). The CAS registry number 1256360-57-2 uniquely identifies this compound.

Crystallographic Characterization of Boronate Ester Functionality

The boronate ester functionality (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a critical structural feature. X-ray crystallography of analogous boronic acid derivatives reveals the following key characteristics:

The boron atom adopts a trigonal planar geometry, coordinated by two oxygen atoms from the pinacol group and the benzyl carbon. The dioxaborolane ring is planar, with the pinacol methyl groups arranged in a staggered conformation to minimize steric strain.

Conformational Analysis of Cyclopentylamine Substituent

The cyclopentanamine ring adopts a puckered envelope conformation to alleviate torsional strain. This conformation places four carbons in a planar arrangement, with the fifth carbon (bearing the benzyl-boronate substituent) out of plane.

Key Conformational Features:

- Equatorial Substituents: The benzyl-boronate group and amine functionalities prefer equatorial positions to minimize steric hindrance.

- Ring Flexibility: Rapid pseudorotation allows the ring to interconvert between different puckered states, though the benzyl-boronate substituent may stabilize a dominant conformation.

- Amine Orientation: The amine group’s lone pair orients toward the ring’s interior, potentially influencing hydrogen bonding or weak interactions with the boronate ester.

Electronic Structure Modeling of B-N Interactions

Density functional theory (DFT) studies on boronic acid derivatives suggest that B–N dative bonding is possible but weak in this compound. The boron atom’s electron deficiency is mitigated by the electron-withdrawing pinacol groups, reducing its capacity for strong B–N interactions.

Key Electronic Characteristics:

The amine’s lone pair may participate in weak non-covalent interactions with the boron center, but solvent effects or steric constraints likely dominate.

Properties

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-12-8-5-9-14(16)13-20-15-10-6-7-11-15/h5,8-9,12,15,20H,6-7,10-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTFPDKYHSIGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682378 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-57-2 | |

| Record name | Benzenemethanamine, N-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-(2-Bromobenzyl)cyclopentanamine

The initial step involves nucleophilic substitution of 2-bromo-1-(bromomethyl)benzene with cyclopentanamine. The benzyl bromide moiety undergoes SN2 displacement by the amine in anhydrous tetrahydrofuran (THF) at 0–25°C, yielding N-(2-bromobenzyl)cyclopentanamine. Triethylamine (2.2 equiv) is employed to neutralize HBr, enhancing reaction efficiency.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–25°C |

| Base | Triethylamine (2.2 equiv) |

| Time | 12–24 hours |

| Yield | 85–90% |

Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the intermediate in high purity.

Miyaura Borylation of Aromatic Bromide

The second step introduces the boronate ester via palladium-catalyzed Miyaura borylation. N-(2-Bromobenzyl)cyclopentanamine reacts with bis(pinacolato)diboron (B2Pin2, 1.5 equiv) in the presence of Pd(dppf)Cl2 (5 mol%) and potassium acetate (3.0 equiv) in 1,4-dioxane at 80–100°C under argon.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Ligand | None (pre-ligated catalyst) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Time | 12–18 hours |

| Yield | 70–75% |

Post-reaction workup involves extraction with dichloromethane (DCM), drying over Na2SO4, and column chromatography (hexane/ethyl acetate, 4:1) to isolate the target compound.

Alternative Synthetic Approaches

Direct Amination of Pre-Borylated Intermediates

An alternative route employs 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide as the starting material. Reacting this intermediate with cyclopentanamine in dimethylformamide (DMF) at 60°C for 6 hours achieves a 65% yield. However, the instability of the benzyl boronate ester under prolonged heating limits scalability.

Comparison of Routes

| Route | Advantages | Limitations |

|---|---|---|

| Substitution → Borylation | High functional group tolerance | Requires two-step synthesis |

| Direct Amination | Single-step protocol | Low thermal stability of intermediate |

Optimization of Reaction Conditions

Catalyst Screening for Borylation

Palladium catalysts significantly impact borylation efficiency. Testing Pd(OAc)2, Pd(PPh3)4, and Pd(dppf)Cl2 revealed that Pd(dppf)Cl2 provides superior yields (70–75%) due to enhanced stability under reflux conditions.

Catalyst Performance

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)2 | 45 | 88 |

| Pd(PPh3)4 | 60 | 92 |

| Pd(dppf)Cl2 | 75 | 95 |

Solvent and Temperature Effects

Polar aprotic solvents like 1,4-dioxane and dimethylacetamide (DMAc) were compared. Dioxane outperformed DMAc, achieving 75% yield at 100°C, whereas DMAc led to decomposition above 90°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) of the target compound shows characteristic signals:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the benzyl group or the dioxaborolane ring, leading to the formation of reduced boron species or benzyl alcohol derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl position, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of benzyl alcohol derivatives or reduced boron species.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of boron-containing drugs. Its unique structure allows it to interact with biological targets in novel ways, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine exerts its effects involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and drug design.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclopentylamine group in the target compound enhances steric bulk compared to smaller substituents like cyclopropane (273.18 g/mol) . This may influence reaction kinetics in cross-coupling processes. Heterocyclic Modifications: Morpholine derivatives (e.g., 876316-33-5) introduce oxygen into the structure, enhancing solubility in polar solvents .

Synthetic Utility :

- The target compound and its analogues are synthesized via amide coupling or reductive amination of boronate-containing benzyl halides with secondary amines . For example, the chloro-substituted derivative (CAS 2096333-91-2) is prepared by reacting 4-chloro-3-boronate benzyl chloride with 2-methylpropan-2-amine .

- Yields for these reactions typically range from 41% to 88%, depending on steric and electronic factors .

Applications: Cross-Coupling Reactions: The pinacol boronate group enables participation in Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds, critical in pharmaceutical and materials chemistry . Directed C–H Functionalization: The amine group can act as a directing group for transition-metal-catalyzed C–H activation, similar to N,O-bidentate directing agents described in .

Physicochemical Properties: Solubility: Cyclopentylamine derivatives are less polar than morpholine analogues, favoring organic solvents like dichloromethane or THF . Stability: Fluorinated and chlorinated derivatives exhibit improved stability under acidic conditions compared to non-halogenated variants .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine (CAS No. 1256360-61-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉B₃O₃N. The compound features a dioxaborolane moiety that is known for its ability to form stable complexes with various biological targets. The structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the boron-containing dioxaborolane group. Boron compounds have been shown to interact with biomolecules such as proteins and nucleic acids, influencing various biochemical pathways. The mechanisms of action can be summarized as follows:

- Enzyme Inhibition : Dioxaborolane derivatives can inhibit enzymes involved in critical cellular processes. This inhibition can lead to altered metabolic pathways and cell signaling.

- DNA Interaction : Compounds containing boron can interact with DNA and RNA, potentially affecting replication and transcription processes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study demonstrated that this compound could induce apoptosis in cancer cell lines by promoting DNA damage response pathways. The presence of the dioxaborolane group enhances its ability to form reactive species that can damage cellular components.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells against oxidative stress by modulating antioxidant enzyme activities. This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Anti-inflammatory Activity

This compound has also been reported to exhibit anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated apoptosis induction in cancer cell lines with IC50 values indicating potency against specific types of cancer. |

| Study 2 | Showed neuroprotective effects in models of oxidative stress-induced neuronal damage. |

| Study 3 | Reported inhibition of pro-inflammatory cytokine production in macrophage cell lines. |

Q & A

Q. Q1. What are the critical steps and analytical methods for synthesizing N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine?

Answer:

- Key Steps :

- Boronation : Introduce the dioxaborolane group via palladium-catalyzed Miyaura borylation, requiring inert atmosphere (N₂/Ar) and solvents like THF or DMF .

- Amine Coupling : Attach the cyclopentanamine group through reductive amination or nucleophilic substitution, optimized at 60–80°C for 12–24 hours .

- Analytical Methods :

- NMR & MS : Confirm structural integrity (e.g., δ ~1.3 ppm for dioxaborolane methyl groups in NMR; molecular ion peak in HRMS) .

- Purity : Assessed via HPLC (≥95% purity) and TGA/DSC for thermal stability (decomposition >200°C) .

Advanced Reaction Design

Q. Q2. How can steric hindrance from the cyclopentyl group impact Suzuki-Miyaura coupling efficiency, and how is this addressed?

Answer:

- Challenge : The cyclopentyl group may hinder transmetalation steps in coupling reactions, reducing yields with bulky aryl halides.

- Optimization Strategies :

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced steric tolerance .

- Solvent/Base : Employ polar aprotic solvents (DMF) with K₂CO₃ to stabilize intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 24 hrs) to mitigate side reactions .

Stability & Solubility in Biological Assays

Q. Q3. What methodologies ensure compound stability in aqueous buffers for in vitro studies?

Answer:

- Solubility Enhancement : Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes .

- pH Control : Stabilize the boronic ester by maintaining pH 7.4–8.0 to prevent hydrolysis .

- Storage : Lyophilize and store at –20°C under argon to avoid moisture/oxygen degradation .

Data Contradictions in Synthetic Routes

Q. Q4. Conflicting reports show varying yields (40–85%) for the same coupling reaction. How should researchers interpret this?

Answer:

- Potential Variables :

- Catalyst Purity : Residual ligands or Pd black reduce activity; use freshly distilled Pd catalysts .

- Oxygen Sensitivity : Strict inert conditions (Schlenk line) improve reproducibility .

- Substrate Ratios : Optimize boronate:halide ratio (1:1.2) to drive reaction completion .

- Resolution : Report detailed reaction conditions (e.g., [Pd], solvent degassing method) to enable cross-study comparisons .

Advanced Applications in Drug Development

Q. Q5. How is this compound used to design protease inhibitors via structure-activity relationship (SAR) studies?

Answer:

- Role : The boronic ester acts as a transition-state analog for serine proteases (e.g., thrombin).

- Methodology :

Troubleshooting Low Yield in Scale-Up

Q. Q6. Why do lab-scale reactions (1 mmol) show higher yields than pilot-scale (1 mol), and how is this resolved?

Answer:

- Root Causes :

- Heat Transfer : Inefficient mixing/heat dissipation at larger scales increases byproducts.

- Oxygen Exposure : Larger volumes are harder to degas, leading to Pd oxidation .

- Solutions :

Computational Modeling for Reaction Optimization

Q. Q7. What computational tools predict optimal substituents on the benzyl group for target binding?

Answer:

- Methods :

- DFT Calculations : Assess electronic effects (e.g., Hammett σ values) of substituents (e.g., –NO₂, –CF₃) on boronate reactivity .

- Molecular Docking (AutoDock Vina) : Screen virtual libraries to prioritize synthesis targets .

- MD Simulations : Evaluate binding stability over 100 ns trajectories (AMBER force field) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.